molecular formula C33H26O9 B1453174 Tetra-O-benzoyl-D-xylofuranose CAS No. 5432-87-1

Tetra-O-benzoyl-D-xylofuranose

Cat. No.: B1453174
CAS No.: 5432-87-1
M. Wt: 566.6 g/mol
InChI Key: SVVKRZQAFRVDED-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetra-O-benzoyl-D-xylofuranose plays a significant role in biochemical reactions, particularly in the synthesis of complex carbohydrates and glycosides. The compound interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules. These interactions are crucial for the formation of glycosidic bonds, which are essential for the structure and function of many biomolecules. Additionally, 1,2,3,4-Tetra-O-benzoyl-D-xylofuranose can act as a substrate for esterases, enzymes that hydrolyze ester bonds, leading to the release of benzoyl groups and the formation of free xylofuranose .

Cellular Effects

The effects of 1,2,3,4-Tetra-O-benzoyl-D-xylofuranose on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of benzoyl groups can affect the compound’s ability to interact with cellular receptors and enzymes, thereby altering signal transduction pathways. Additionally, 1,2,3,4-Tetra-O-benzoyl-D-xylofuranose may impact gene expression by acting as a chemical modifier of DNA or histones, leading to changes in chromatin structure and transcriptional activity .

Molecular Mechanism

At the molecular level, 1,2,3,4-Tetra-O-benzoyl-D-xylofuranose exerts its effects through various binding interactions with biomolecules. The benzoyl groups on the compound can form non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with proteins and nucleic acids. These interactions can influence the activity of enzymes, either by inhibiting or activating them, depending on the specific context. For example, the compound may inhibit glycosidases by binding to their active sites, preventing the hydrolysis of glycosidic bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3,4-Tetra-O-benzoyl-D-xylofuranose can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it may undergo hydrolysis in the presence of water or acidic conditions, leading to the release of benzoyl groups and the formation of free xylofuranose. Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1,2,3,4-Tetra-O-benzoyl-D-xylofuranose in animal models can vary with different dosages. At low doses, the compound may exhibit minimal effects on cellular function and overall health. At higher doses, it may cause toxic or adverse effects, such as cellular stress, apoptosis, or organ damage. Threshold effects may also be observed, where a specific dosage level triggers a significant change in biological activity .

Metabolic Pathways

1,2,3,4-Tetra-O-benzoyl-D-xylofuranose is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. The compound can be metabolized by esterases, leading to the release of benzoyl groups and the formation of free xylofuranose. This free xylofuranose can then enter glycolytic or pentose phosphate pathways, contributing to energy production and biosynthesis of nucleotides and amino acids .

Transport and Distribution

Within cells and tissues, 1,2,3,4-Tetra-O-benzoyl-D-xylofuranose is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization. Additionally, the benzoyl groups on the compound can influence its solubility and membrane permeability, affecting its distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of 1,2,3,4-Tetra-O-benzoyl-D-xylofuranose can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of benzoyl groups may facilitate the compound’s localization to the endoplasmic reticulum or Golgi apparatus, where it can participate in glycosylation reactions .

Preparation Methods

Tetra-O-benzoyl-D-xylofuranose can be synthesized through several synthetic routes. One common method involves the benzoylation of D-xylofuranose. The reaction typically uses benzoyl chloride in the presence of a base such as pyridine. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions. Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.

Chemical Reactions Analysis

Tetra-O-benzoyl-D-xylofuranose undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tetra-O-benzoyl-D-xylofuranose has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

(3,4,5-tribenzoyloxyoxolan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)38-21-26-27(40-30(35)23-15-7-2-8-16-23)28(41-31(36)24-17-9-3-10-18-24)33(39-26)42-32(37)25-19-11-4-12-20-25/h1-20,26-28,33H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVKRZQAFRVDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5432-87-1
Record name NSC25067
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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